molecular formula C15H14FNO6 B11078179 ethyl (2Z,4E)-2-carbamoyl-6-(4-fluorophenyl)-3,4-dihydroxy-6-oxohexa-2,4-dienoate

ethyl (2Z,4E)-2-carbamoyl-6-(4-fluorophenyl)-3,4-dihydroxy-6-oxohexa-2,4-dienoate

Cat. No.: B11078179
M. Wt: 323.27 g/mol
InChI Key: OJIIWHBAUWWJSO-IUDDKACKSA-N
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Description

ETHYL (2Z,4E)-2-(AMINOCARBONYL)-6-(4-FLUOROPHENYL)-3,4-DIHYDROXY-6-OXO-2,4-HEXADIENOATE is a complex organic compound characterized by its unique structure, which includes an aminocarbonyl group, a fluorophenyl group, and multiple hydroxyl and oxo groups

Preparation Methods

The synthesis of ETHYL (2Z,4E)-2-(AMINOCARBONYL)-6-(4-FLUOROPHENYL)-3,4-DIHYDROXY-6-OXO-2,4-HEXADIENOATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the fluorophenyl derivative, followed by the introduction of the aminocarbonyl group through amide formation. The final steps usually involve the formation of the hexadienoate structure with the incorporation of hydroxyl and oxo groups under controlled reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

ETHYL (2Z,4E)-2-(AMINOCARBONYL)-6-(4-FLUOROPHENYL)-3,4-DIHYDROXY-6-OXO-2,4-HEXADIENOATE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The oxo groups can be reduced to hydroxyl groups.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL (2Z,4E)-2-(AMINOCARBONYL)-6-(4-FLUOROPHENYL)-3,4-DIHYDROXY-6-OXO-2,4-HEXADIENOATE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL (2Z,4E)-2-(AMINOCARBONYL)-6-(4-FLUOROPHENYL)-3,4-DIHYDROXY-6-OXO-2,4-HEXADIENOATE involves its interaction with specific molecular targets and pathways. The aminocarbonyl group may interact with enzymes or receptors, while the fluorophenyl group can enhance binding affinity and specificity. The hydroxyl and oxo groups may participate in hydrogen bonding and other interactions that modulate the compound’s biological activity.

Comparison with Similar Compounds

ETHYL (2Z,4E)-2-(AMINOCARBONYL)-6-(4-FLUOROPHENYL)-3,4-DIHYDROXY-6-OXO-2,4-HEXADIENOATE can be compared with similar compounds such as:

  • ETHYL (2Z,4E)-2-(AMINOCARBONYL)-6-(4-CHLOROPHENYL)-3,4-DIHYDROXY-6-OXO-2,4-HEXADIENOATE
  • ETHYL (2Z,4E)-2-(AMINOCARBONYL)-6-(4-BROMOPHENYL)-3,4-DIHYDROXY-6-OXO-2,4-HEXADIENOATE These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different halogens (fluorine, chlorine, bromine) can significantly affect their chemical reactivity, biological activity, and potential applications, highlighting the uniqueness of each compound.

Properties

Molecular Formula

C15H14FNO6

Molecular Weight

323.27 g/mol

IUPAC Name

ethyl (2Z,5Z)-2-carbamoyl-6-(4-fluorophenyl)-3,6-dihydroxy-4-oxohexa-2,5-dienoate

InChI

InChI=1S/C15H14FNO6/c1-2-23-15(22)12(14(17)21)13(20)11(19)7-10(18)8-3-5-9(16)6-4-8/h3-7,18,20H,2H2,1H3,(H2,17,21)/b10-7-,13-12-

InChI Key

OJIIWHBAUWWJSO-IUDDKACKSA-N

Isomeric SMILES

CCOC(=O)/C(=C(/C(=O)/C=C(/C1=CC=C(C=C1)F)\O)\O)/C(=O)N

Canonical SMILES

CCOC(=O)C(=C(C(=O)C=C(C1=CC=C(C=C1)F)O)O)C(=O)N

Origin of Product

United States

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